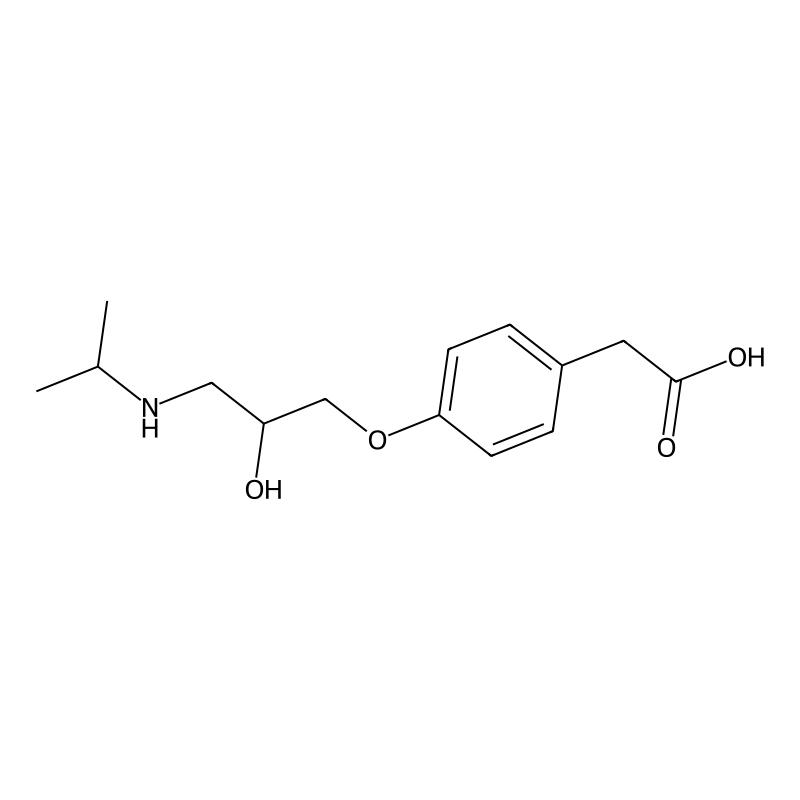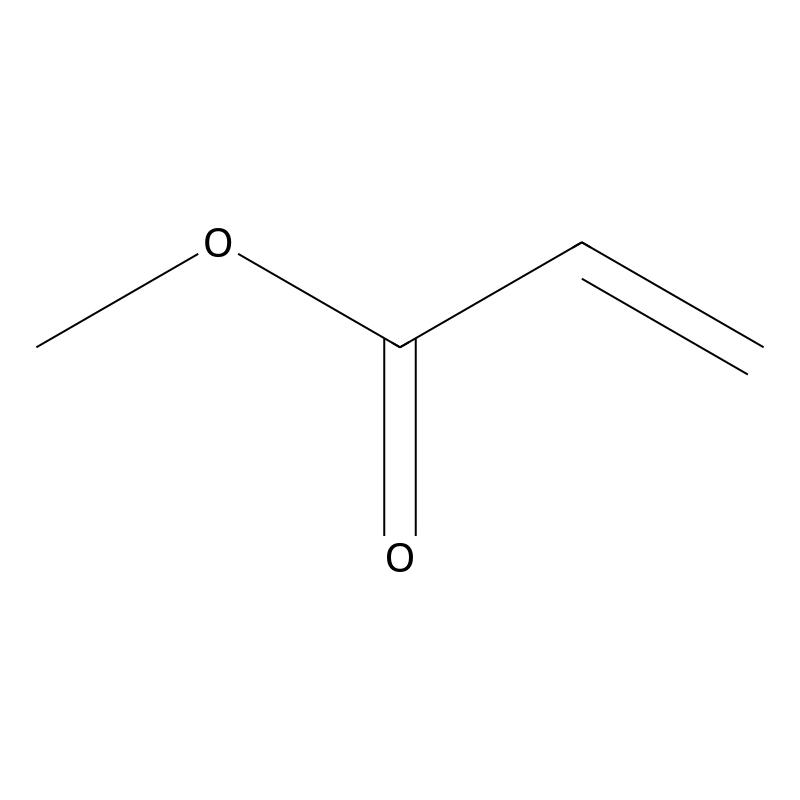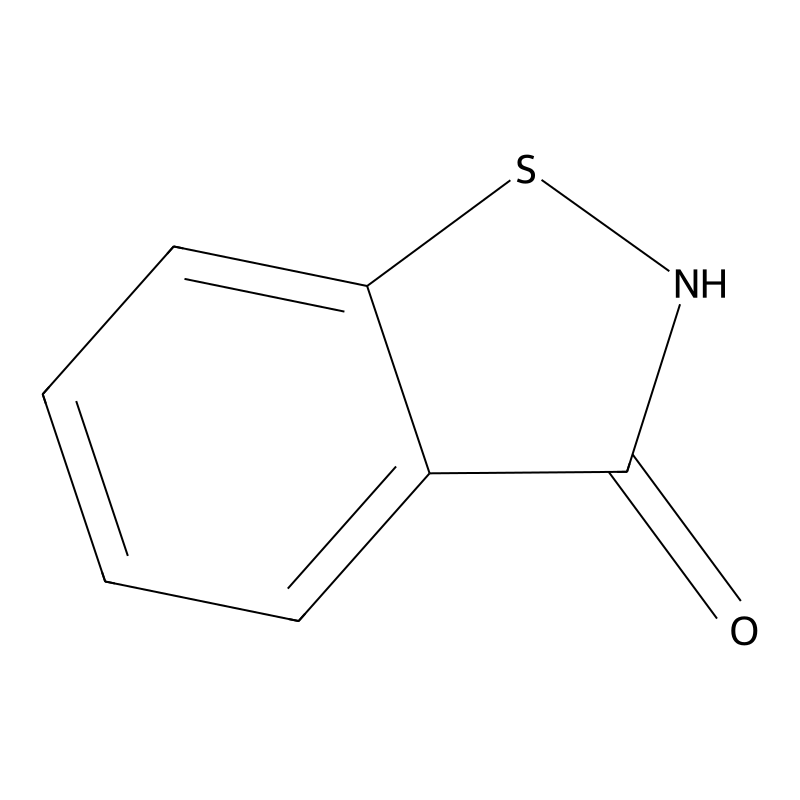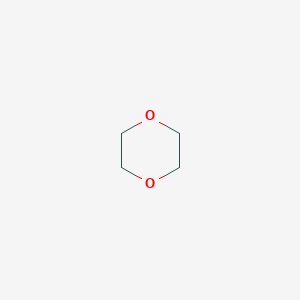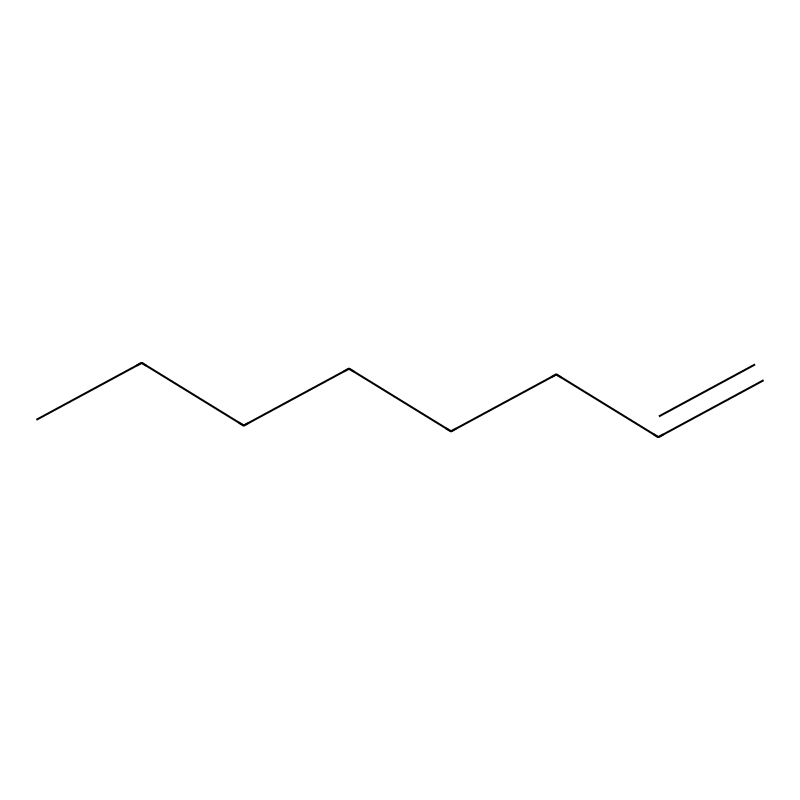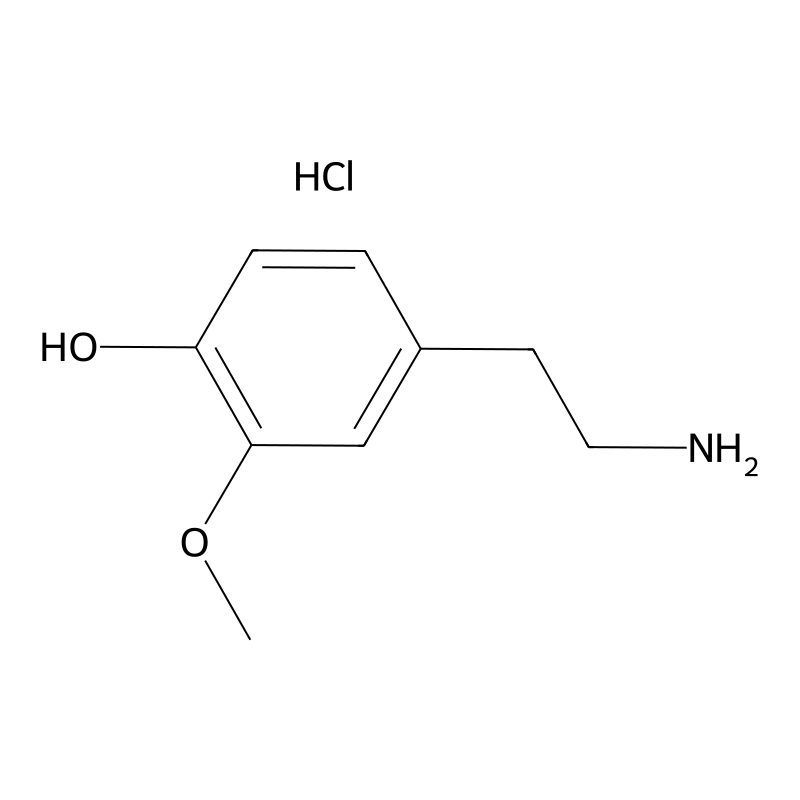Chromatography Standards
CAS No.:56392-14-4
Molecular Formula:C14H21NO4
Molecular Weight:267.32 g/mol
Availability:
In Stock
CAS No.:96-33-3
Molecular Formula:C4H6O2
CH2=CHCOOCH3
C4H6O2
CH2=CHCOOCH3
C4H6O2
Molecular Weight:86.09 g/mol
Availability:
In Stock
CAS No.:2634-33-5
Molecular Formula:C7H5NOS
Molecular Weight:151.19 g/mol
Availability:
In Stock
CAS No.:123-91-1
Molecular Formula:C4H8O2
Molecular Weight:88.11 g/mol
Availability:
In Stock
CAS No.:111-66-0
Molecular Formula:C8H16
CH3(CH2)5CH=CH2
C8H16
CH3(CH2)5CH=CH2
C8H16
Molecular Weight:112.21 g/mol
Availability:
In Stock
CAS No.:1477-68-5
Molecular Formula:C9H14ClNO2
Molecular Weight:203.66 g/mol
Availability:
In Stock
